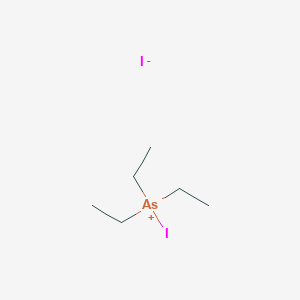
Disodium;1-hexadec-1-enoxyhexadec-1-ene;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;1-hexadec-1-enoxyhexadec-1-ene;sulfate is a complex organic compound with a unique structure. It is characterized by the presence of long hydrocarbon chains and a sulfate group, which imparts specific chemical properties. This compound is often used in various industrial and scientific applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;1-hexadec-1-enoxyhexadec-1-ene;sulfate typically involves the reaction of 1-hexadecene with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is formed without unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the careful addition of sulfur trioxide to 1-hexadecene, followed by neutralization with sodium hydroxide. The product is then purified through distillation and crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Disodium;1-hexadec-1-enoxyhexadec-1-ene;sulfate undergoes several types of chemical reactions, including:
Oxidation: The sulfate group can be oxidized to form sulfonic acids.
Reduction: The hydrocarbon chains can be reduced to form alkanes.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Alkanes and other reduced hydrocarbons.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Disodium;1-hexadec-1-enoxyhexadec-1-ene;sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in cell lysis buffers and other biological assays due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, shampoos, and other personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of Disodium;1-hexadec-1-enoxyhexadec-1-ene;sulfate involves its interaction with lipid membranes. The sulfate group interacts with the polar head groups of lipids, while the hydrocarbon chains insert into the lipid bilayer. This disrupts the membrane structure, leading to cell lysis or increased permeability. The compound’s surfactant properties also enable it to reduce surface tension, which is beneficial in various applications.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties but shorter hydrocarbon chains.
Cetyltrimethylammonium bromide (CTAB): A cationic surfactant with different ionic properties.
Triton X-100: A non-ionic surfactant with a different mechanism of action.
Uniqueness
Disodium;1-hexadec-1-enoxyhexadec-1-ene;sulfate is unique due to its specific combination of long hydrocarbon chains and a sulfate group, which imparts distinct surfactant properties. Its ability to disrupt lipid membranes and reduce surface tension makes it particularly useful in various scientific and industrial applications.
Properties
CAS No. |
65104-74-7 |
|---|---|
Molecular Formula |
C32H62Na2O5S |
Molecular Weight |
604.9 g/mol |
IUPAC Name |
disodium;1-hexadec-1-enoxyhexadec-1-ene;sulfate |
InChI |
InChI=1S/C32H62O.2Na.H2O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;;1-5(2,3)4/h29-32H,3-28H2,1-2H3;;;(H2,1,2,3,4)/q;2*+1;/p-2 |
InChI Key |
DCVIUUSASMHJGG-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCC=COC=CCCCCCCCCCCCCCC.[O-]S(=O)(=O)[O-].[Na+].[Na+] |
Related CAS |
65104-74-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



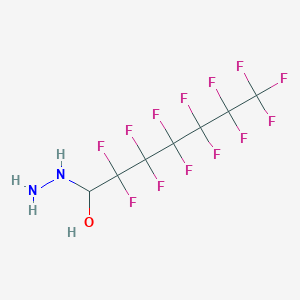
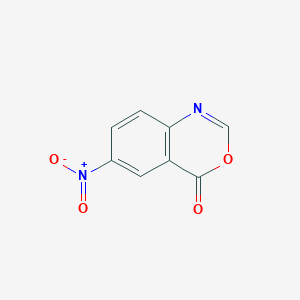
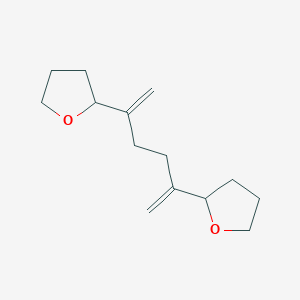
![9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14488376.png)
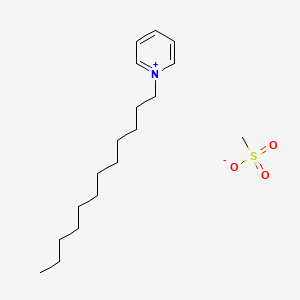
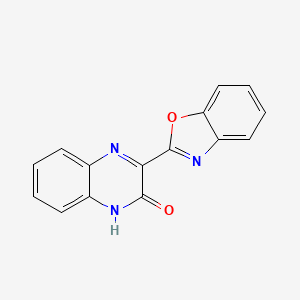

![4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14488398.png)

![N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine](/img/structure/B14488412.png)
![2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide](/img/structure/B14488415.png)
